2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid
CAS No.:
Cat. No.: VC16399530
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O5 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzoic acid |
| Standard InChI | InChI=1S/C20H20N2O5/c23-19(15-3-1-2-4-16(15)20(24)25)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2,(H,24,25) |
| Standard InChI Key | YHTRXKRISXDZFR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid (IUPAC name: 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzoic acid) is a synthetic organic molecule with the molecular formula C₂₀H₂₀N₂O₅ and a molecular weight of 368.4 g/mol. Its structure integrates three key moieties:
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A benzoic acid group at position 2 of the aromatic ring.
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A piperazine ring substituted with a 1,3-benzodioxol-5-ylmethyl group.
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A carbonyl bridge linking the piperazine and benzoic acid components .
The canonical SMILES representation (C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(=O)O) and InChIKey (YHTRXKRISXDZFR-UHFFFAOYSA-N) further clarify its stereochemical configuration.
Structural Analogues and Comparative Analysis
Structurally related compounds, such as 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline (PubChem CID: 3242345), share the piperazine-benzodioxole core but exhibit distinct pharmacological profiles due to variations in substituents . Table 1 highlights critical differences:
| Property | 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid | 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-7-methoxyfuro[2,3-b]quinoline |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₅ | C₂₅H₂₃N₃O₅ |
| Molecular Weight (g/mol) | 368.4 | 445.5 |
| Key Functional Groups | Benzoic acid, piperazine, benzodioxole | Furoquinoline, methoxy, benzodioxole |
| PubChem CID | 1241056 | 3242345 |
Table 1: Structural comparison with a related analogue .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely follows multi-step organic reactions common to piperazine derivatives:
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Formation of the Piperazine-Benzodioxole Intermediate: Alkylation of piperazine with 1,3-benzodioxol-5-ylmethyl chloride under basic conditions.
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Carbonyl Bridge Installation: Reaction of the intermediate with 2-carboxybenzoyl chloride via nucleophilic acyl substitution .
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Purification: Crystallization or chromatography to isolate the final product.
A related synthesis for 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine (CAS: 3605-01-4) employs piperonylic acid and 2-(1-piperazinyl)pyrimidine, suggesting analogous strategies for carbonyl linkage formation .
Reactivity and Functionalization
The compound’s reactivity is governed by:
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Carboxylic Acid Group: Capable of forming salts or esters to modulate solubility.
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Piperazine Nitrogen Atoms: Participate in acid-base reactions or coordinate with metal ions.
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Benzodioxole Ring: Susceptible to oxidative cleavage under strong acidic or basic conditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility due to aromaticity and hydrophobic benzodioxole group. Likely soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: The benzodioxole moiety may degrade under prolonged UV exposure or extreme pH .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include C=O stretch (~1680 cm⁻¹), O-H stretch (benzoic acid, ~2500–3000 cm⁻¹), and C-O-C (benzodioxole, ~1250 cm⁻¹) .
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NMR: ¹H NMR would show signals for the benzodioxole methylene (δ 4.2–4.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–8.0 ppm) .
| Compound | Bioactivity | Target |
|---|---|---|
| 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid | Hypothetical COX inhibition | Cyclooxygenase |
| 2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(2-methylphenyl)acetamide | Neurotransmitter modulation | GABA receptors |
| 7-methoxyfuro[2,3-b]quinoline derivative | Anticancer activity | Topoisomerase II |
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